4-Amino-2-chloro-N-methylbenzene-1-sulfonamide
Description
4-Amino-2-chloro-N-methylbenzene-1-sulfonamide is a substituted sulfonamide featuring a chlorinated benzene ring with an amino group at position 4, a methyl-substituted sulfonamide moiety at position 1, and a chlorine atom at position 2. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. It is commercially available in research quantities, with pricing listed at €497.00 for 50 mg and €1,357.00 for 500 mg .
The structural complexity of this compound allows for diverse reactivity, making it a valuable intermediate in synthesizing more complex derivatives.
Properties
IUPAC Name |
4-amino-2-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIBPFPTVMYODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-49-7 | |
| Record name | 4-amino-2-chloro-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the amino group using methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Nitro derivatives when oxidized.
Reduced Products: Amino derivatives when further reduced.
Scientific Research Applications
Antibacterial Applications
Sulfonamides, including 4-amino-2-chloro-N-methylbenzene-1-sulfonamide, are recognized for their broad-spectrum antibacterial properties. They act by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.
Key Points:
- Effective against gram-positive bacteria and some gram-negative bacteria, such as Escherichia coli and Klebsiella species.
- Utilized in treating infections like tonsillitis, urinary tract infections, and meningitis .
Table 1: Antibacterial Efficacy of Sulfonamides
| Bacteria Species | Sensitivity to Sulfonamides |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Klebsiella pneumoniae | Sensitive |
| Pseudomonas aeruginosa | Resistant |
Antitumor Activity
Recent studies have highlighted the potential of sulfonamides as antitumor agents. The mechanism of action may involve inhibition of carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis.
Case Study:
A study indicated that certain sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The compounds were shown to induce apoptosis and inhibit cell proliferation effectively .
Table 2: Cytotoxicity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 34 |
| This compound | MCF-7 | 36 |
Synthesis and Industrial Applications
The synthesis of this compound has been optimized for industrial production. A notable method involves the reduction of 4-nitro-N-methylphenyl methane sulfonamide using hydrazine hydrate, yielding high purity and efficiency .
Key Advantages:
- High yield (over 92%) with low production costs.
- Simplified recovery processes for the reaction by-products.
Mechanistic Insights and Structure-Activity Relationship
The structure-activity relationship (SAR) of sulfonamides indicates that modifications to the sulfonamide group can enhance antibacterial and antitumor activities. For instance, substituents that increase electron-withdrawing properties have been associated with improved efficacy against bacterial strains .
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzene Rings
4-Amino-2-chloro-5-hydroxybenzenesulfonamide
This analogue (Synonyms: 2-Amino-4-Chlorophenol-5-Sulfonamide) introduces a hydroxyl group at position 5, altering solubility and hydrogen-bonding capacity.
5-Amino-2-chlorobenzenesulfonamide
Lacking the N-methyl group on the sulfonamide moiety, this compound (CAS: 2015-19-2) demonstrates how N-substitution affects steric hindrance and electronic properties. The absence of the methyl group could increase hydrogen-bond donor capacity, impacting target binding interactions .
Sulfonamides with Heterocyclic Modifications
4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13)
This derivative (melting point: 177–180°C) incorporates a naphthalenylmethylthio group and an imidazole-thione moiety. Such modifications are critical for optimizing biological activity, as seen in enzyme inhibition studies .
5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide
Featuring a thiazole ring fused to the benzene core (SMILES: c2c(c1cc(c(Cl)cc1)S(=O)(=O)N)nc(N)s2), this compound (Formula: C₉H₈ClN₃O₂S₂) demonstrates how heterocyclic appendages can modulate electronic properties and bioavailability. The thiazole ring may contribute to π-π stacking interactions in target binding .
Functional Group Variations in Sulfonamide Derivatives
Methyl {{4-{2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate
This compound (Synonym: Glibenclamide impurity B) replaces the amino group with a carbamate-linked methoxybenzoyl moiety. The carbamate group introduces hydrolytic stability concerns compared to the parent sulfonamide, which could affect metabolic pathways .
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
With a methoxy group at position 2 and a 4-chlorophenyl substituent (Formula: C₉H₇ClN₂O₅), this derivative highlights the impact of aryl substitutions on solubility and target selectivity.
Data Table: Key Properties of Compared Compounds
Biological Activity
4-Amino-2-chloro-N-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 102074-49-7
- Molecular Formula : C7H9ClN2O2S
- Molecular Weight : 210.68 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of various enzymes. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the synthesis of folate in bacteria, leading to bacteriostatic effects.
Enzyme Inhibition
The compound has been shown to exhibit significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA II, which are implicated in tumor growth and metastasis:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | High |
| CA II | 1.55 - 3.92 | Moderate |
These findings suggest that the compound could be developed as a therapeutic agent targeting cancer cells while minimizing effects on normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure were tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), revealing significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound 4e | MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| Compound 4g | MCF-7 | Similar range | Similar range |
The mechanism behind this activity includes apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls.
Antibacterial Activity
The antibacterial properties of the compound have also been explored. In vitro studies demonstrated that it exhibits significant activity against gram-positive and gram-negative bacteria:
| Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|
| Staphylococcus aureus | 80.69% |
| Klebsiella pneumoniae | 77.52% |
These results indicate that the compound can effectively inhibit bacterial growth and biofilm formation.
Case Studies
- Study on Carbonic Anhydrase Inhibition
- Anticancer Evaluation
- Antimicrobial Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
